molecular formula C8H18O B8355214 Ethanol cyclohexane

Ethanol cyclohexane

Cat. No. B8355214
M. Wt: 130.23 g/mol
InChI Key: JCYNNMTVYMVGMV-UHFFFAOYSA-N
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Patent
US04496568

Procedure details

This compound is prepared according to the procedure of Example 1(c), from the tosylate described in (b) above (Yield: 78%). White crystals; M.p.=206° C. (ethanol-cyclohexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:11]=CC(C)=CC=1)([O-])(=O)=O.O=C1[CH2:18][N:17](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:16][C:15]2C=CSC1=2.[CH2:32]([OH:34])[CH3:33].C1CCCCC1>>[OH:34][C:32]1[CH:18]=[N:17][CH:16]=[C:15]2[S:1][CH:5]=[CH:11][C:33]=12 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2=C(CN(C1)S(=O)(=O)C1=CC=C(C)C=C1)C=CS2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared

Outcomes

Product
Name
Type
Smiles
OC1=C2C(=CN=C1)SC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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